molecular formula C9H10BF3O2 B14072953 3-Trifluoromethyl-5-ethylphenylboronic acid

3-Trifluoromethyl-5-ethylphenylboronic acid

Cat. No.: B14072953
M. Wt: 217.98 g/mol
InChI Key: QSTCMJMGWOHNMO-UHFFFAOYSA-N
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Description

3-Trifluoromethyl-5-ethylphenylboronic acid is an organoboron compound with the molecular formula C9H10BF3O2. It is characterized by the presence of a trifluoromethyl group and an ethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethyl-5-ethylphenylboronic acid typically involves the reaction of boronic acid derivatives with substituted phenyl halides under basic conditions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making this method highly efficient and widely used in organic synthesis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethyl-5-ethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylboronic acids, boronic esters, and fluorinated derivatives .

Scientific Research Applications

3-Trifluoromethyl-5-ethylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Trifluoromethyl-5-ethylphenylboronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. The trifluoromethyl and ethyl groups influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 4-Ethylphenylboronic acid

Comparison: 3-Trifluoromethyl-5-ethylphenylboronic acid is unique due to the presence of both trifluoromethyl and ethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more versatile in certain chemical reactions compared to its analogs. For instance, the trifluoromethyl group enhances the compound’s stability and reactivity, while the ethyl group provides additional steric hindrance, influencing the selectivity of reactions .

Properties

Molecular Formula

C9H10BF3O2

Molecular Weight

217.98 g/mol

IUPAC Name

[3-ethyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C9H10BF3O2/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14)15/h3-5,14-15H,2H2,1H3

InChI Key

QSTCMJMGWOHNMO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)CC)(O)O

Origin of Product

United States

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